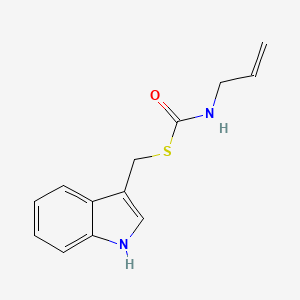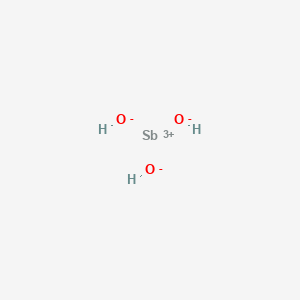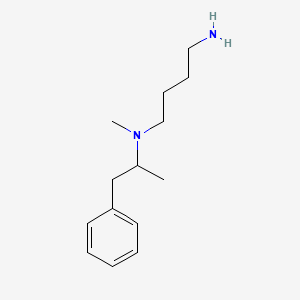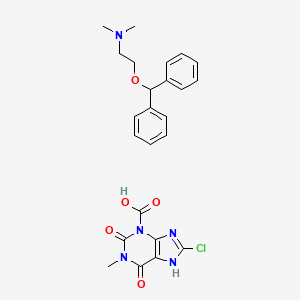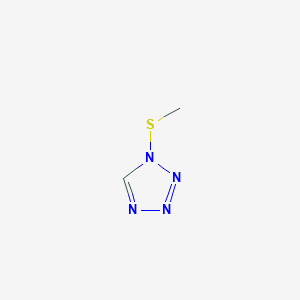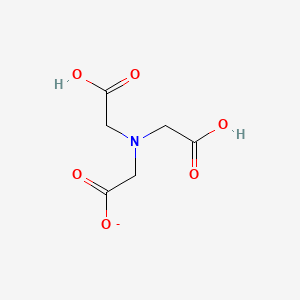
Nitrilotriacetate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotriacetate(1-) is a NTA and a tricarboxylic acid monoanion. It is a conjugate base of a nitrilotriacetic acid. It is a conjugate acid of a nitrilotriacetate(2-).
Aplicaciones Científicas De Investigación
Metal-Chelating Agent in Detergents
NTA is used as a metal-chelating agent, notably as a substitute for polyphosphates in laundry detergents. Its application has been critical in water treatment due to its ability to form complexes with various metal ions. This property is particularly relevant in areas like nuclear reactor decontamination and processing of nuclear materials (Hamazaki et al., 1985).
Role in Biodegradation
NTA plays a significant role in biodegradation processes. For instance, the bacterium Chelatobacter heintzii utilizes NTA monooxygenase to initiate the biodegradation of NTA, converting it into iminodiacetate and glyoxylate (Xu et al., 1997). This underscores NTA's importance in environmental remediation and waste treatment.
Environmental Stability and Removal
Studies have shown that the stability and removal efficiency of NTA varies with temperature, especially during sewage treatment. Its biodegradation is significantly affected by temperature, indicating that in colder climates, NTA may persist in the environment (Eden et al., 1972).
Therapeutic Agent in Genetic Disorders
NTA, in the form of copper nitrilotriacetate, has been evaluated as a therapeutic agent. It has shown effectiveness in improving survival and copper content in specific genetic conditions in mice, suggesting potential medical applications (Keen et al., 1980).
Surface Plasmon Resonance (SPR) Applications
In the field of biochemistry, NTA has been used in SPR experiments for protein capturing. Its ability to capture histidine-tagged proteins makes it valuable for studying protein interactions and screening for small organic molecules (Yoshitani et al., 2007).
Influence in Plant Uptake of Metals
NTA has been found to influence the uptake of metals by plants. Studies involving tobacco and Indian mustard show that NTA can significantly increase metal uptake and translocation into plant shoots, highlighting its role in phytoextraction and environmental decontamination processes (Wenger et al., 2003; Quartacci et al., 2005)(https://consensus.app/papers/nitrilotriacetate-citric-acidassisted-phytoextraction-quartacci/3de3728954b7520ab75607bab10a79a8/?utm_source=chatgpt).
Propiedades
Nombre del producto |
Nitrilotriacetate(1-) |
|---|---|
Fórmula molecular |
C6H8NO6- |
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-1 |
Clave InChI |
MGFYIUFZLHCRTH-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



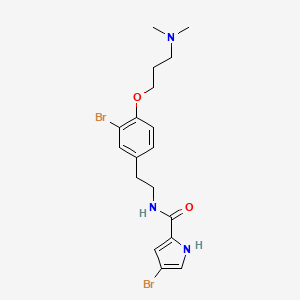
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)
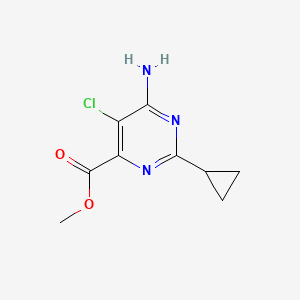
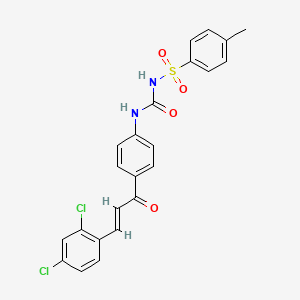
![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)
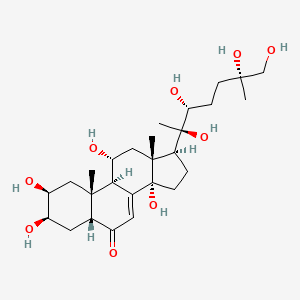
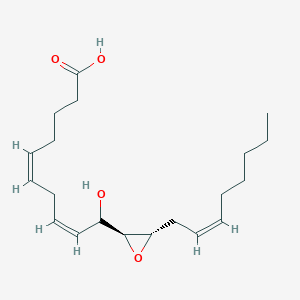
![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)
![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)
